molecular formula C25H20N2O5S B2598082 2-oxo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide CAS No. 946381-74-4

2-oxo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide

Cat. No.: B2598082
CAS No.: 946381-74-4
M. Wt: 460.5
InChI Key: UBPGTDMZHDXLTH-UHFFFAOYSA-N
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Description

2-oxo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of structural motifs, including a chromene core, a quinoline derivative, and a phenylsulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Core: The chromene core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Synthesis of the Tetrahydroquinoline Derivative: This step involves the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the tetrahydroquinoline ring.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is typically introduced via sulfonylation, where the tetrahydroquinoline derivative reacts with a phenylsulfonyl chloride in the presence of a base.

    Coupling Reaction: Finally, the chromene core and the sulfonylated tetrahydroquinoline are coupled together using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-oxo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The biological activity of 2-oxo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide is believed to be mediated through its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can enhance the compound’s binding affinity to these targets, while the chromene and quinoline moieties can interact with different active sites, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both a chromene core and a sulfonylated quinoline moiety allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O5S/c28-24(21-16-18-7-4-5-11-23(18)32-25(21)29)26-19-12-13-22-17(15-19)8-6-14-27(22)33(30,31)20-9-2-1-3-10-20/h1-5,7,9-13,15-16H,6,8,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPGTDMZHDXLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)N(C1)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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